

Contamination Control in Automated Single-Cell Workflows: A Technical Support Center

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent contamination in their automated single-cell workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in automated single-cell workflows?

A1: The two most prevalent types of contamination in single-cell RNA sequencing (scRNA-seq) are ambient RNA and barcode swapping.

- **Ambient RNA:** This refers to free-floating RNA molecules in the cell suspension, often released from lysed or damaged cells during sample preparation. These molecules can be captured in droplets along with intact cells, leading to a "background" of RNA that does not originate from the cell being analyzed.^{[1][2]} This can obscure the true gene expression profile of the cell and lead to incorrect biological interpretations.^[1]
- **Barcode Swapping (Index Hopping):** This is a phenomenon that occurs during the sequencing process on certain Illumina platforms with patterned flow cells (e.g., HiSeq 4000, NovaSeq).^{[3][4][5]} It results in the misassignment of sequencing reads to the wrong sample barcode, leading to a mixing of data between multiplexed samples.^{[3][5]}

Q2: How can I detect ambient RNA contamination in my data?

A2: Several indicators can suggest the presence of ambient RNA contamination:

- Expression of cell-type-specific markers in other cell types: For example, the presence of T-cell receptor transcripts in B-cells.
- High mitochondrial gene expression: A high percentage of mitochondrial reads can indicate cell stress or lysis, which is a source of ambient RNA.[\[6\]](#)
- Lack of a steep "cliff" in the barcode rank plot: This plot of UMI counts per barcode should show a sharp drop-off between cell-containing droplets and empty droplets. A more gradual slope can indicate a high level of ambient RNA.[\[6\]](#)
- Computational tools: Software packages like SoupX, CellBender, and DecontX are specifically designed to estimate and profile ambient RNA.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Q3: What is the difference between SoupX, CellBender, and DecontX for ambient RNA removal?

A3: These are all popular computational tools for correcting ambient RNA contamination, but they employ different algorithms:

- SoupX: Estimates the "soup" of ambient RNA from empty droplets and subtracts it from the expression profile of each cell. It can be run in an automated way or with manual guidance based on known non-expressed genes in certain cell types.[\[10\]](#)
- CellBender: Uses a deep generative model to distinguish cell-containing droplets from empty ones and learns the profile of the background noise to remove it.[\[7\]](#)
- DecontX: Assumes that each cell's expression profile is a mixture of its native transcripts and contaminating transcripts and uses a Bayesian approach to estimate and remove the contamination.[\[8\]](#)

Q4: How can I prevent barcode swapping?

A4: The most effective way to prevent barcode swapping is to use unique dual indexing (UDI) for your sequencing libraries. This means that each library has a unique combination of i5 and i7 indices. Using UDIs allows for the computational identification and removal of swapped

reads. Sequencing on non-patterned flow cell instruments like the MiSeq can also reduce the rate of index hopping.[\[4\]](#)

Q5: What are some general best practices to minimize contamination during sample preparation?

A5: Maintaining a sterile and controlled environment is crucial. Key practices include:

- **Aseptic Technique:** Work in a biological safety cabinet, use sterile reagents and consumables, and practice proper aseptic technique to prevent microbial contamination.
- **Gentle Cell Handling:** Minimize mechanical stress on cells during dissociation and washing to reduce cell lysis and the release of ambient RNA.[\[9\]](#) Use wide-bore pipette tips and gentle centrifugation.[\[11\]](#)
- **Optimize Dissociation:** Use optimized enzymatic and mechanical dissociation protocols for your specific tissue type to ensure high cell viability.[\[6\]](#)[\[12\]](#)
- **Work Quickly and on Ice:** Process samples quickly and keep them on ice to minimize RNA degradation and cell death.[\[13\]](#)
- **Debris and Dead Cell Removal:** Use techniques like Fluorescence-Activated Cell Sorting (FACS) or density gradient centrifugation to remove dead cells and debris.[\[14\]](#)[\[15\]](#)

Troubleshooting Guides

Issue 1: High Ambient RNA Contamination Detected

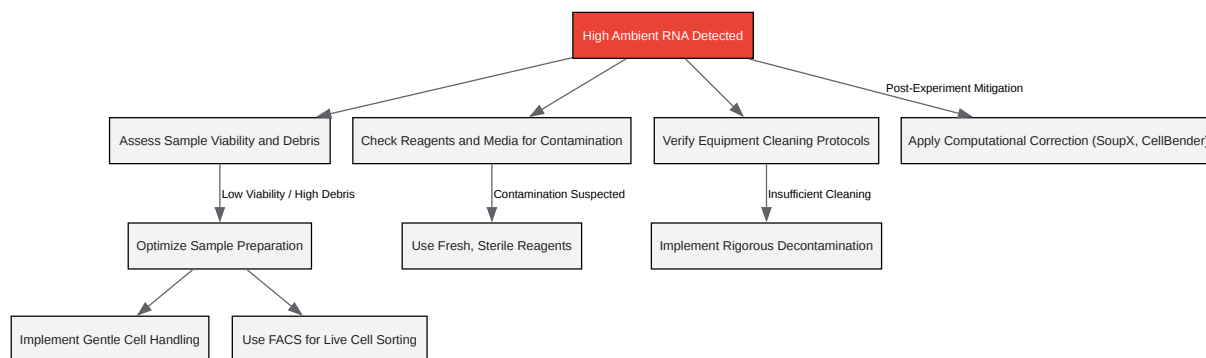
Symptoms:

- Marker genes for one cell type are expressed at low levels across all other cell types.
- Clustering analysis is confounded, with cell types not separating cleanly.
- High background noise in empty droplets.

Possible Causes and Solutions:

Cause	Solution
Poor sample quality: High percentage of dead or dying cells.	Optimize tissue dissociation and cell handling protocols to maximize cell viability (>90% is recommended).[11] Use a viability dye and FACS to sort for live cells.[15]
Excessive cell lysis during preparation: Harsh mechanical or enzymatic treatment.	Use gentle dissociation methods and minimize pipetting and centrifugation steps.[11][13] Consider using a lower centrifuge speed.[15]
Contaminated reagents or media: Introduction of exogenous RNA.	Use fresh, sterile, and nuclease-free reagents. Aliquot reagents to avoid repeated freeze-thaw cycles and potential contamination.
Carryover from previous experiments: Inadequate cleaning of automated liquid handlers.	Implement rigorous cleaning and decontamination protocols for all equipment between runs.

Diagram: Troubleshooting High Ambient RNA



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Caption: A flowchart for troubleshooting high ambient RNA contamination.

Issue 2: Barcode Swapping Suspected

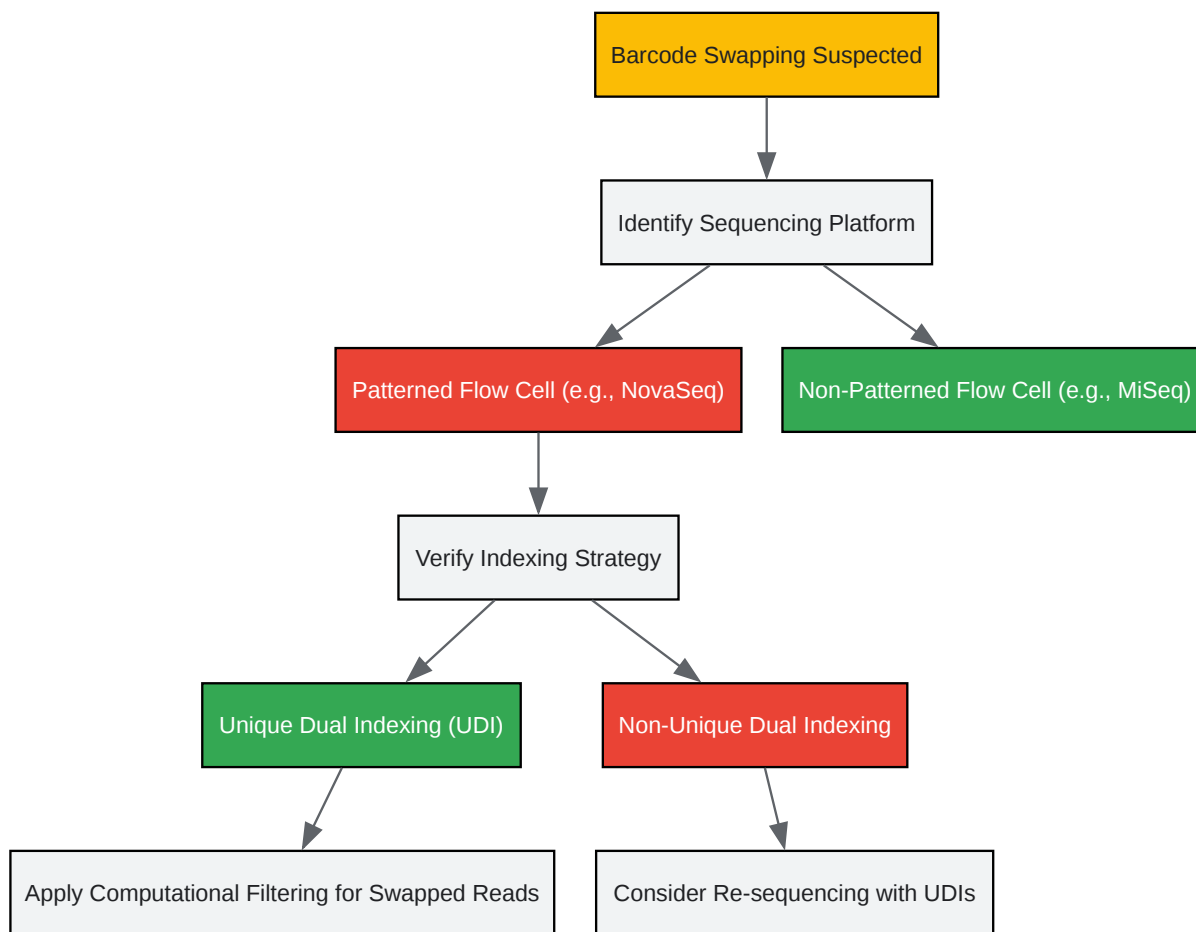
Symptoms:

- Unexpected clustering of samples that should be distinct.
- Presence of reads from one sample in another (cross-talk).
- Identification of "ghost" cell populations that are mixtures of other cell types.

Possible Causes and Solutions:

Cause	Solution
Sequencing on a patterned flow cell instrument (e.g., HiSeq 4000, NovaSeq): These platforms are known to have higher rates of index hopping.[4][5]	If possible, sequence on a non-patterned flow cell instrument (e.g., MiSeq).[4]
Use of non-unique dual indexes (combinatorial indexing): This makes it impossible to computationally identify and remove swapped reads.	Use Unique Dual Indexes (UDIs). This is the most effective way to mitigate barcode swapping.
High concentration of free adapters/primers: Can increase the likelihood of index hopping.	Ensure thorough library cleanup to remove excess adapters and primers.

Diagram: Barcode Swapping Mitigation Workflow



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Caption: A workflow for mitigating barcode swapping in single-cell experiments.

Quantitative Data Summary

Table 1: Comparison of Ambient RNA Removal Tools

Tool	Principle	Key Features	Performance Considerations
SoupX	Estimates and subtracts the ambient RNA profile from empty droplets.	Can be run automatically or with manual guidance. Computationally efficient.	Performance can depend on the quality of clustering and the choice of non-expressed genes for manual correction. May not be as effective as CellBender in some cases. [16]
CellBender	Uses a deep learning model to differentiate signal from noise.	Can simultaneously perform cell calling and ambient RNA removal. Generally provides precise estimates of background noise. [16]	Computationally intensive and may require a GPU for efficient processing. [8]
DecontX	Employs a Bayesian method to model native and contaminating transcripts.	Can be effective in identifying and removing contamination.	Performance can be variable across different datasets. [8]

Note: The performance of these tools can be dataset-dependent. It is recommended to evaluate their performance on a subset of your data.

Table 2: Reported Barcode Swapping Rates on Illumina Sequencers

Sequencing Platform	Flow Cell Type	Reported Swapping Rate	Reference
HiSeq 4000	Patterned	~2.5%	[17]
NovaSeq 6000	Patterned	0.1% - 2%	[4]
NextSeq 2000	Patterned	up to 0.5%	[4]
MiSeq	Non-patterned	< 0.05%	[4]

Experimental Protocols

Protocol 1: Best Practices for Preparing a Single-Cell Suspension from Tissues

This protocol provides general guidelines for minimizing contamination during the preparation of single-cell suspensions from solid tissues.

Materials:

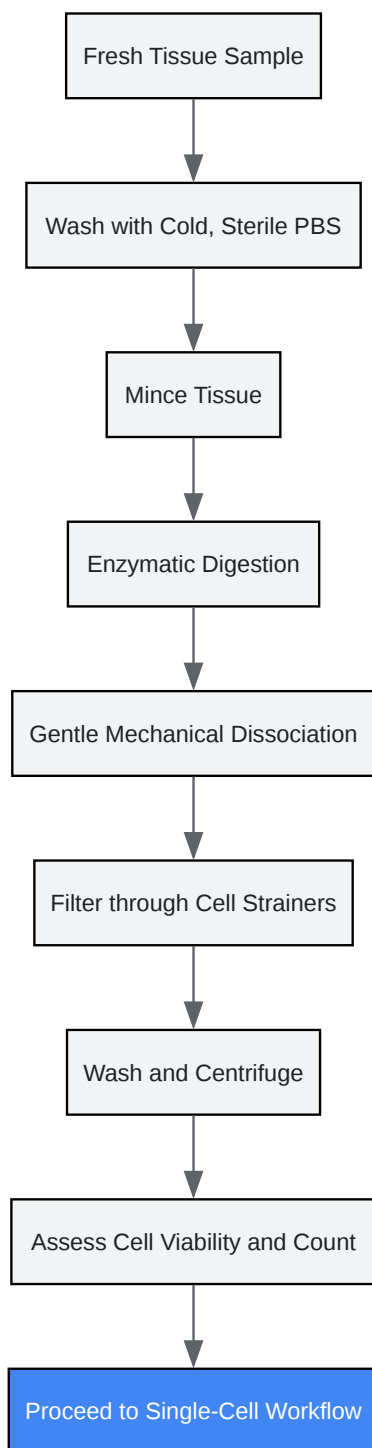
- Sterile, nuclease-free PBS and buffers
- Appropriate enzymes for tissue digestion (e.g., collagenase, dispase, trypsin)
- Sterile cell strainers (e.g., 40 μm , 70 μm)
- Sterile, wide-bore pipette tips
- Refrigerated centrifuge with a swinging bucket rotor

Procedure:

- Work in a sterile environment: Perform all steps in a Class II biological safety cabinet.
- Tissue Dissection and Mincing:
 - Place the fresh tissue in a sterile petri dish on ice containing cold, sterile PBS.

- Wash the tissue thoroughly with cold PBS to remove any blood and other contaminants. [\[14\]](#)
- Mince the tissue into small pieces (1-2 mm) using sterile scalpels or scissors.
- Enzymatic Digestion:
 - Transfer the minced tissue to a tube containing an optimized enzymatic digestion buffer for your specific tissue type.
 - Incubate at the recommended temperature and time with gentle agitation. Avoid over-digestion as this can lead to increased cell death.
- Mechanical Dissociation:
 - Gently triturate the digested tissue using a wide-bore pipette to create a single-cell suspension. Avoid vigorous pipetting to minimize cell shearing.
- Filtering and Washing:
 - Pass the cell suspension through a series of cell strainers (e.g., starting with 100 μ m followed by 40 μ m) to remove clumps and debris. [\[12\]](#)[\[18\]](#)
 - Wash the cells by centrifuging at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C. [\[15\]](#)
 - Carefully aspirate the supernatant and gently resuspend the cell pellet in a cold, sterile buffer. Repeat the wash step at least once.
- Cell Viability and Counting:
 - Assess cell viability using a method like trypan blue exclusion or a fluorescence-based assay. Aim for >90% viability.
 - Count the cells to determine the final concentration.
- Proceed to Single-Cell Workflow: Immediately proceed to the automated single-cell capture workflow to minimize further cell stress and death.

Diagram: Single-Cell Suspension Workflow



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Caption: A generalized workflow for preparing a single-cell suspension from tissue.

Protocol 2: Computational Removal of Ambient RNA using SoupX

This protocol outlines the basic steps for using the SoupX R package to correct for ambient RNA contamination.

Prerequisites:

- R and SoupX package installed.
- Cell Ranger output files, including both the `raw_feature_bc_matrix.h5` and `filtered_feature_bc_matrix.h5` files.

Procedure:

- Load Libraries and Data:
- Create a SoupChannel Object:
- Estimate the Contamination Fraction:
 - Automated Estimation: SoupX can automatically estimate the contamination fraction.
 - Manual Estimation (Recommended for higher accuracy): Provide a set of genes known to be non-expressed in certain cell clusters.
- Correct the Expression Matrix:
- Create a Corrected Seurat Object:

This corrected Seurat object can then be used for downstream analysis. For more detailed instructions, refer to the official SoupX vignette.

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